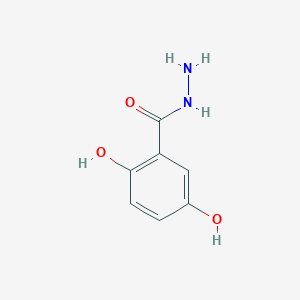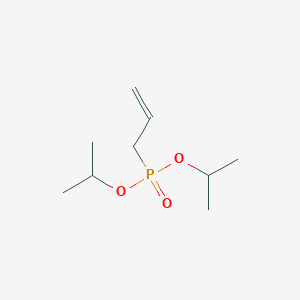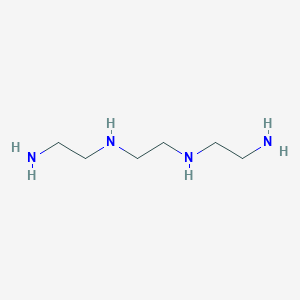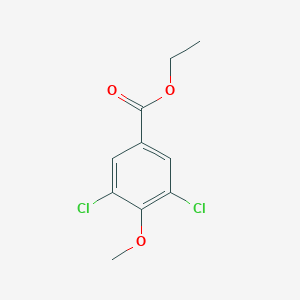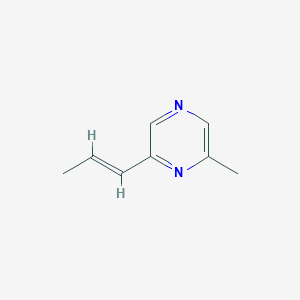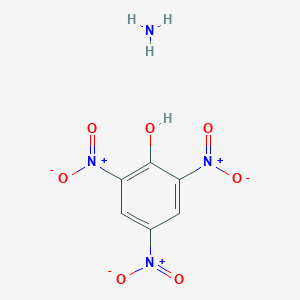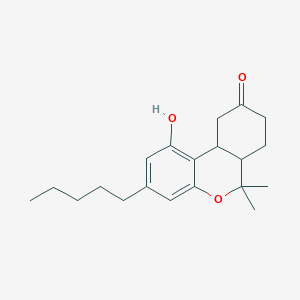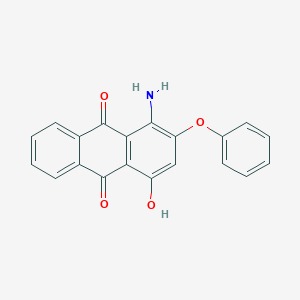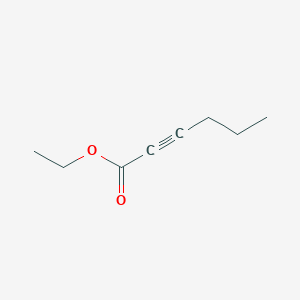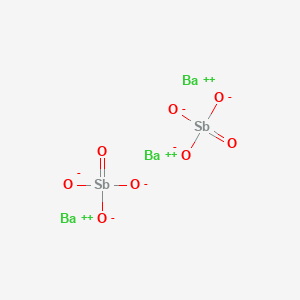
Barium antimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium antimonate is an inorganic compound with the chemical formula Ba(SbO₃)₂. It is known for its unique crystalline structure and is often used in various industrial applications due to its stability and specific chemical properties. The compound is typically found in a white powder form and is insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium antimonate can be synthesized through several methods. One common method involves the reaction of barium chloride with sodium antimonate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is often produced through a solid-state reaction. This involves mixing barium carbonate and antimony trioxide in stoichiometric amounts and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere. The resulting product is then cooled and ground to a fine powder.
Chemical Reactions Analysis
Types of Reactions: Barium antimonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where antimony is replaced by other elements.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are often used.
Substitution: Reagents like halogens or other metal salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state antimonates.
Reduction: Lower oxidation state antimonates or elemental antimony.
Substitution: Compounds where antimony is replaced by other elements.
Scientific Research Applications
Barium antimonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the study of antimony’s effects on cellular processes.
Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Used in the production of ceramics, glass, and pigments due to its unique optical properties.
Mechanism of Action
The mechanism of action of barium antimonate involves its interaction with various molecular targets and pathways. In biological systems, antimony compounds are known to inhibit certain enzymes and disrupt cellular processes. This compound, in particular, can interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its ability to bind to and modify specific proteins.
Comparison with Similar Compounds
Barium antimonate can be compared with other antimonates such as sodium antimonate, potassium antimonate, and calcium antimonate. While all these compounds contain antimony in a pentavalent state, they differ in their physical and chemical properties. For example:
Sodium Antimonate: More soluble in water compared to this compound.
Potassium Antimonate: Similar in reactivity but has different solubility and stability properties.
Calcium Antimonate: Used in different industrial applications due to its unique properties.
This compound is unique due to its specific crystalline structure and stability, making it suitable for applications where other antimonates may not be as effective.
Properties
IUPAC Name |
barium(2+);distiborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHWFYKVOBYRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3O8Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596375 |
Source


|
| Record name | Barium stiborate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15600-59-6 |
Source


|
| Record name | Barium stiborate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

